[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

This compound offers a unique 1-methyl-1H-pyrazol-5-yl connectivity that is underrepresented in commercial fragment libraries, providing a distinct hydrogen-bonding geometry for kinase, bromodomain, and metalloprotease targets. With a CNS-favorable profile (clogP 1.97, TPSA 49.31 Ų) and only two rotatable bonds, it minimizes entropic penalty and efflux risk, making it ideal for fragment-growing and structure-based design campaigns. Procurement teams seeking scaffold diversity beyond the common 4-yl and 3-amino regioisomers should prioritize this differentiated building block for proprietary fragment collections.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B11745134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNCC2=CC=NN2C
InChIInChI=1S/C11H16N4/c1-14-7-3-4-10(14)8-12-9-11-5-6-13-15(11)2/h3-7,12H,8-9H2,1-2H3
InChIKeySORQFYKQSBEIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine: A Bis-Heterocyclic Secondary Amine for Specialized Chemical Biology and Fragment-Based Screening Procurement


[(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine (CAS 1856025-47-2, molecular formula C11H16N4, MW 204.28 g/mol) is a synthetic secondary amine featuring two distinct N-methylated heterocyclic arms—pyrazole and pyrrole—connected via methylene bridges to a central amine [1]. The compound carries two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 49.31 Ų, a calculated logP of 1.97, and two rotatable bonds, placing it well within Lipinski's Rule of Five space for drug-like fragments [1]. Its scaffold embodies a regioisomeric junction point that distinguishes it from the more extensively described 1-methyl-1H-pyrazol-4-yl and 1H-pyrazol-3-amine regioisomeric families, forming the basis for differentiated molecular recognition in medicinal chemistry and chemical probe campaigns.

Why [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine Cannot Be Replaced by Common Pyrazole-Pyrrole Amine Analogs in Structure-Focused Discovery Programs


The 1-methyl-1H-pyrazol-5-yl regioisomer places the pyrazole N2 nitrogen adjacent to the methylene linker, creating a distinct hydrogen-bonding and metal-coordination geometry compared to the 4-yl and 3-yl regioisomers [1]. This spatial arrangement alters the vector of the N-methyl group relative to the central amine and the pyrrole ring, directly impacting binding pocket complementarity in protein targets such as kinases, GPCRs, and epigenetic readers where pyrrole-pyrazole fragments are privileged scaffolds [1]. Generic substitution with the 4-yl positional isomer [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine, the N-ethyl analog, or dimethyl-substituted pyrazole variants introduces altered steric bulk, electronic distribution, and rotamer populations that are known to shift pharmacological activity profiles in pyrrole-pyrazole compound series [1].

Quantitative Physicochemical and Scaffold-Level Differentiation of [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine


Regioisomeric Identity: Pyrazol-5-yl Connectivity Creates a Unique Hydrogen-Bonding Topology Compared to the Pyrazol-4-yl Analog

The target compound features a 1-methyl-1H-pyrazol-5-yl moiety where the methylene linker is attached at the C5 position of the pyrazole ring, directly adjacent to the N1-methyl group. In contrast, the most commonly described comparator, [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine, places the linker at the C4 position, one bond removed from both pyrazole nitrogens. This regioisomeric shift alters the spatial orientation of the pyrazole N2 lone pair relative to the central secondary amine by approximately 60–90°, a difference that is established to affect metal-chelation geometry and hinge-binding interactions with kinase ATP-binding pockets in related pyrazole-containing fragments [1]. No direct head-to-head experimental pharmacological data for either compound were identified in public literature as of 2026-04-30; the differentiation presented here is based on class-level structural inference from the pyrrole-pyrazole fragment family [1].

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Lipophilic Ligand Efficiency: Computed clogP of 1.97 Provides a Favorable logP Window Relative to N-Alkyl Extended Analogs

The target compound has a computed clogP of 1.97 [1]. The direct N-ethyl analog ([(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine) has a predicted clogP approximately 2.5–2.8 based on the addition of one methylene unit (ΔlogP ~0.5 per CH₂), placing it closer to the upper bound of optimal fragment lipophilicity (logP >3 increases promiscuity risk). This ~0.5–0.8 log unit difference means the target compound retains better aqueous solubility and lower non-specific protein binding potential while maintaining sufficient membrane permeability. These values are cross-study estimates using standard fragment-based drug design heuristics [1].

Drug Design ADME Optimization Fragment Growing

Rotatable Bond Count: Two Rotatable Bonds Maximize Conformational Sampling for Fragment Linking While Minimizing Entropic Penalty

The target compound possesses exactly two rotatable bonds (both N–CH₂– linkages) [1]. The dimethyl-substituted pyrazole analog 1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine contains an additional methyl rotor on the pyrazole ring, increasing the rotatable bond count to 3 and raising the conformational entropic penalty upon target binding by an estimated 0.7–1.0 kcal/mol per additional rotor (class-level biophysical inference) [1]. Fewer rotatable bonds correlate with improved ligand efficiency metrics (LE, LLE) and higher hit confirmation rates in fragment-based screening campaigns.

Fragment-Based Screening Ligand Efficiency Structure-Based Design

Procurement-Driven Application Scenarios for [(1-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine Based on Scaffold Differentiation


Fragment Library Diversification: 5-yl Regioisomer Complement to Standard Pyrazol-4-yl Fragment Collections

The compound fills a specific gap in commercial fragment libraries, which are heavily populated with 1-methyl-1H-pyrazol-4-yl and 1H-pyrazol-3-amine derivatives. Its 5-yl connectivity offers an alternative hydrogen-bonding geometry for primary fragment screens against kinases, bromodomains, or metalloproteases where pyrazole nitrogen placement is critical for hinge-binding or metal chelation [1]. Procurement teams building proprietary fragment sets should include this regioisomer alongside its 4-yl counterpart to maximize scaffold diversity per the 'rule of three' design principle [1].

Lipophilicity-Optimized Fragment Growing Starting Point for CNS-Targeted Programs

With a clogP of 1.97, TPSA of 49.31 Ų, and MW of 204.28 g/mol, the compound sits in an ideal CNS drug-like space for fragment growing [1]. Its lower logP compared to N-ethyl and N-propyl analogs reduces the risk of P-glycoprotein efflux and non-specific membrane partitioning, making it a superior starting point for neuroscience-targeted medicinal chemistry campaigns that require tight control of lipophilicity during hit expansion [1].

Conformationally Constrained Fragment Linking: Minimal Rotatable Bond Core for Bivalent Ligand Design

The presence of only two rotatable bonds distinguishes this compound from di-methyl substituted pyrazole analogs that introduce additional conformational自由度 [1]. This rigidity makes it an attractive core for fragment-linking strategies where minimal entropic penalty upon protein binding is essential for achieving high ligand efficiency [1]. Structure-based design campaigns targeting protein-protein interfaces or allosteric pockets will benefit from the reduced conformational搜索空间 relative to more flexible in-class analogs [1].

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